molecular formula C19H13NS B12903692 1-[(Naphthalen-1-yl)sulfanyl]isoquinoline CAS No. 112107-65-0

1-[(Naphthalen-1-yl)sulfanyl]isoquinoline

Cat. No.: B12903692
CAS No.: 112107-65-0
M. Wt: 287.4 g/mol
InChI Key: OVDHUWLIKZFFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Naphthalen-1-yl)sulfanyl]isoquinoline is an organic compound that belongs to the class of isoquinolines Isoquinolines are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring This compound is characterized by the presence of a naphthyl group attached to the isoquinoline ring via a sulfur atom

Preparation Methods

The synthesis of 1-[(Naphthalen-1-yl)sulfanyl]isoquinoline can be achieved through several methods. One common approach involves the oxidative cross-coupling reaction between isoquinolines and 2-naphthols. This method provides a straightforward and scalable route to acquire the desired compound in a metal-free manner . Another method involves the Ullmann coupling reaction, which is a diastereoselective process that uses 1-(2-iodonaphthalen-1-yl)isoquinoline as a precursor .

Chemical Reactions Analysis

1-[(Naphthalen-1-yl)sulfanyl]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can participate in substitution reactions, where the naphthyl group or the isoquinoline ring can be modified with different substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(Naphthalen-1-yl)sulfanyl]isoquinoline has several scientific research applications:

Comparison with Similar Compounds

1-[(Naphthalen-1-yl)sulfanyl]isoquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its sulfur linkage, which imparts distinct chemical and physical properties compared to its analogs.

Properties

112107-65-0

Molecular Formula

C19H13NS

Molecular Weight

287.4 g/mol

IUPAC Name

1-naphthalen-1-ylsulfanylisoquinoline

InChI

InChI=1S/C19H13NS/c1-3-9-16-14(6-1)8-5-11-18(16)21-19-17-10-4-2-7-15(17)12-13-20-19/h1-13H

InChI Key

OVDHUWLIKZFFDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2SC3=NC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.